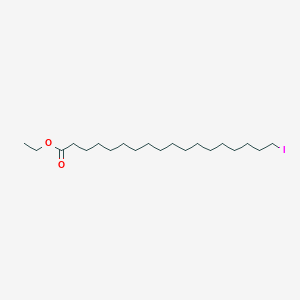
Ethyl 18-iodooctadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Ethyl iodooctadecanoate can be synthesized through the esterification of octadecanoic acid with ethanol in the presence of a catalyst, followed by iodination. The general synthetic route involves:
Esterification: Octadecanoic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl octadecanoate.
Iodination: Ethyl octadecanoate is then treated with iodine and a suitable oxidizing agent, such as red phosphorus, to introduce the iodine atom, resulting in ethyl iodooctadecanoate.
Industrial Production Methods
Industrial production of ethyl iodooctadecanoate follows similar steps but on a larger scale. The process involves:
Bulk Esterification: Large quantities of octadecanoic acid and ethanol are reacted in industrial reactors with continuous stirring and heating.
Iodination: The esterified product is then subjected to iodination using industrial-grade iodine and oxidizing agents under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl iodooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to ethyl octadecanoate by removing the iodine atom using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in polar solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted esters depending on the nucleophile used.
Reduction: Ethyl octadecanoate.
Oxidation: Octadecanoic acid or other oxidized derivatives.
科学的研究の応用
Ethyl iodooctadecanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and delivery systems.
作用機序
The mechanism of action of ethyl iodooctadecanoate involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, influencing the reactivity and interactions of the molecule. The ester functional group allows for hydrolysis and other reactions that can modify the compound’s properties and biological activities.
類似化合物との比較
Similar Compounds
Ethyl octadecanoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl iodooctadecanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl bromoctadecanoate: Contains a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness
Ethyl iodooctadecanoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo specific substitution and reduction reactions makes it valuable in organic synthesis and material science.
特性
CAS番号 |
100018-96-0 |
|---|---|
分子式 |
C20H39IO2 |
分子量 |
438.4 g/mol |
IUPAC名 |
ethyl 18-iodooctadecanoate |
InChI |
InChI=1S/C20H39IO2/c1-2-23-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3 |
InChIキー |
XYSWCJVTCOLTLI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCI |
正規SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















